N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1189904-88-8
VCID: VC7676836
InChI: InChI=1S/C25H30N4O4/c1-16-5-6-18(13-17(16)2)23-24(31)28-25(27-23)9-11-29(12-10-25)15-22(30)26-20-8-7-19(32-3)14-21(20)33-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,26,30)(H,28,31)
SMILES: CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=C(C=C4)OC)OC)NC2=O)C
Molecular Formula: C25H30N4O4
Molecular Weight: 450.539

N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

CAS No.: 1189904-88-8

Cat. No.: VC7676836

Molecular Formula: C25H30N4O4

Molecular Weight: 450.539

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide - 1189904-88-8

Specification

CAS No. 1189904-88-8
Molecular Formula C25H30N4O4
Molecular Weight 450.539
IUPAC Name N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Standard InChI InChI=1S/C25H30N4O4/c1-16-5-6-18(13-17(16)2)23-24(31)28-25(27-23)9-11-29(12-10-25)15-22(30)26-20-8-7-19(32-3)14-21(20)33-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,26,30)(H,28,31)
Standard InChI Key VYBIFYMOCHMINE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=C(C=C4)OC)OC)NC2=O)C

Introduction

The compound N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic molecule belonging to the class of triazaspiro compounds. These compounds are characterized by their spirocyclic structures, which include nitrogen atoms, and are of interest in medicinal chemistry due to their potential biological activities.

Synthesis of Triazaspiro Compounds

The synthesis of triazaspiro compounds typically involves multiple steps, including condensation reactions and cyclization processes. These reactions require careful control of conditions such as temperature and pH to optimize yield and purity. Purification techniques like crystallization or chromatography are often used to isolate the final product.

Synthesis StepsDescription
1. Starting MaterialsSelection of appropriate starting materials, often involving aromatic amines and aldehydes.
2. Condensation ReactionFormation of an imine or similar intermediate through condensation.
3. CyclizationIntramolecular cyclization to form the spirocyclic structure.
4. PurificationUse of techniques like crystallization or chromatography to purify the compound.

Characterization Techniques

Characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These methods are crucial for confirming the structure and purity of the synthesized compounds.

TechniqueUse
NMR SpectroscopyProvides detailed information about the molecular structure.
Mass SpectrometryHelps in determining the molecular weight and fragmentation pattern.
IR SpectroscopyIdentifies functional groups present in the molecule.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator